molecular formula C17H17FN2O3 B2469517 N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 701239-87-4

N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2469517
CAS No.: 701239-87-4
M. Wt: 316.332
InChI Key: NVRZEXFDCDIITN-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound characterized by the presence of ethoxyphenyl and fluorobenzyl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality.

    Purification steps: such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or fluorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxyphenyl)-N2-(4-fluorobenzyl)oxalamide
  • N1-(4-ethoxyphenyl)-N2-(4-chlorobenzyl)oxalamide
  • N1-(4-ethoxyphenyl)-N2-(4-bromobenzyl)oxalamide

Uniqueness

N1-(4-ethoxyphenyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the presence of both ethoxy and fluorobenzyl groups, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-2-23-15-9-7-14(8-10-15)20-17(22)16(21)19-11-12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRZEXFDCDIITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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